Dimethyl 2-((benzyloxy)methyl)malonate

Description

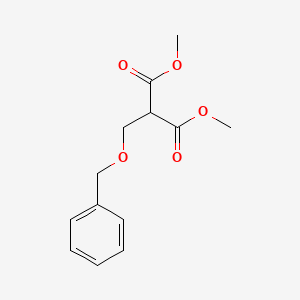

Dimethyl 2-((benzyloxy)methyl)malonate is a malonate ester derivative featuring a benzyloxymethyl substituent at the central carbon of the malonate backbone. This compound is primarily utilized in organic synthesis as a versatile intermediate for constructing complex molecules, including natural products and pharmaceuticals. Its structure enables participation in diverse reactions, such as nucleophilic substitutions, cyclizations, and Michael additions, due to the electron-withdrawing ester groups and the benzyl-protected oxygen moiety .

Properties

Molecular Formula |

C13H16O5 |

|---|---|

Molecular Weight |

252.26 g/mol |

IUPAC Name |

dimethyl 2-(phenylmethoxymethyl)propanedioate |

InChI |

InChI=1S/C13H16O5/c1-16-12(14)11(13(15)17-2)9-18-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |

InChI Key |

UFVQZBWPKUUSKM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(COCC1=CC=CC=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-((benzyloxy)methyl)malonate can be synthesized through several methods. One common approach involves the alkylation of dimethyl malonate with benzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods

On an industrial scale, the production of this compound often involves the esterification of cyanoacetic acid with methanol under acidic conditions, followed by alkylation with benzyl bromide. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-((benzyloxy)methyl)malonate undergoes various chemical reactions, including:

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.

Common Reagents and Conditions

Major Products Formed

Alkylation: Substituted malonates.

Hydrolysis: Malonic acid derivatives.

Decarboxylation: Substituted acetic acids.

Scientific Research Applications

Dimethyl 2-((benzyloxy)methyl)malonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-((benzyloxy)methyl)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form an enolate, which can then participate in nucleophilic substitution reactions. The enolate can react with electrophiles such as alkyl halides to form new carbon-carbon bonds . This reactivity is crucial for its role in organic synthesis and the formation of complex molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Malonate Esters

Dimethyl 2-((1,5-dimethoxy-9,10-dioxoanthracen-2-yl)methyl)malonate (Muracatane A)

- Structure: A dimethyl malonate derivative with an anthraquinone-linked methyl group.

- Key Features: The anthraquinone core introduces aromaticity and redox activity, distinguishing it from the benzyloxymethyl analog.

- Spectroscopy : ¹H NMR signals at δ 3.90 (t, H-2′), 3.70 (s, CO₂Me), and 3.34 (d, H-1′) confirm the malonate and benzyloxymethyl groups .

Diethyl 2-[4-(benzyloxy)benzylidene]malonate

- Structure : Diethyl ester with a benzylidene group (C=CH-Ar) instead of a benzyloxymethyl substituent.

- Key Features : The conjugated double bond enhances reactivity in Diels-Alder reactions, unlike the saturated benzyloxymethyl group in the target compound.

- Synthesis : Prepared via condensation reactions, highlighting differences in ester group (diethyl vs. dimethyl) and substituent geometry .

Dimethyl 2-(4-aminophenyl)malonate

- Structure: Features a para-aminophenyl group instead of benzyloxymethyl.

- Physical Properties : Melting point 105–107°C; soluble in chloroform and DMSO, contrasting with the lipophilic benzyloxymethyl derivative .

- Reactivity: The amino group enables participation in diazo coupling and amidation reactions, diverging from the ether-linked benzyl group .

(R)-Dimethyl 2-(1-benzyl-2-oxopyrrolidin-3-yl)-2-(1H-inden-2-yl)malonate

- Structure: Contains a pyrrolidinone ring and indenyl group, introducing stereochemical complexity.

- Synthesis : Constructed via nucleophilic substitution (NsO group displacement) with a 9-step route (4% overall yield) .

- Application: Intermediate in the synthesis of (–)-actinophyllic acid, a carboxypeptidase inhibitor, demonstrating the role of malonates in accessing bioactive scaffolds .

Dimethyl (R)-2-(1-benzyl-3-(((benzyloxy)carbonyl)amino)-2-oxoindolin-3-yl)malonate

Participation in Cyclization Reactions

- Dimethyl 2-((benzyloxy)methyl)malonate: Potential precursor for intramolecular ether formation or cross-coupling reactions.

- Piperazine derivatives (7u, 7v): Serve as intermediates for antimalarial quinolones, leveraging the malonate’s ability to stabilize enolate intermediates .

- Tetrahydrothiophene S,S-dioxides : Formed stereoselectively from dimethyl malonate and bromostyrenes, demonstrating malonate’s role in constructing sulfur heterocycles .

Stereochemical and Catalytic Considerations

- Chiral Bromonium Salt Catalysis : Enables asymmetric synthesis of indoline-malonate hybrids (e.g., 7i–7k), highlighting the role of malonates in enantioselective processes .

- Organocatalytic Michael Additions: Dimethyl malonate reacts with nitroolefins under bifunctional catalysis (e.g., thiourea-cinchonine derivatives) to yield chiral adducts, a strategy applicable to benzyloxymethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.